4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound with a molecular formula of C15H15N5 and a molecular weight of 265.32 g/mol This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme, thereby influencing its activity .
Biochemical Pathways
It’s suggested that triazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents, indicating their possible involvement in neurological pathways .
Pharmacokinetics
It’s noted that triazoles generally have a slow metabolic rate and good oral bioavailability .
Result of Action
Triazole compounds are known for their antimicrobial, anticonvulsant, and antidepressant properties .
Preparation Methods
The synthesis of 4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with benzyl and phenyl-substituted triazole precursors . One common method includes the condensation of benzyl hydrazine with 3-phenyl-4H-1,2,4-triazole-5-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Chemical Reactions Analysis
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole can be compared with other triazole derivatives such as:
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: This compound also contains a triazole ring but has different substituents, leading to distinct chemical and biological properties.
4-phenyl-3H-1,2,4-triazole-3,5-dione: Another triazole derivative with unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
4-benzyl-3-hydrazinyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the triazole family, which is known for a variety of pharmacological effects, including antifungal, antibacterial, and anticancer properties. The following sections will explore the synthesis, biological activity, and relevant research findings concerning this compound.
- Molecular Formula : C15H15N5
- Molecular Weight : 255.31 g/mol
- CAS Number : 1087784-30-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with phenyl and benzyl substituents on the triazole ring. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 12 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of substituted triazoles, including derivatives of this compound. The results indicated moderate activity against herpes simplex virus type 1 (HSV-1), with selectivity indexes suggesting potential for further development as antiviral agents .
- Cytotoxicity Assessment : In a recent study assessing the cytotoxicity of various triazole derivatives on human liver cells, this compound was shown to have lower hepatotoxicity compared to other compounds in its class . This is significant for therapeutic applications where liver safety is a concern.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.
Properties
IUPAC Name |
(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-17-15-19-18-14(13-9-5-2-6-10-13)20(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYURIDFEWSRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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